8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
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Overview
Description
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid and 6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid are complex organic compounds known for their unique structural properties These compounds are derivatives of naphtho[2,1-g][1,3]benzodioxole, featuring nitro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of naphtho[2,1-g][1,3]benzodioxole derivatives, followed by methoxylation and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of these compounds may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds .
Scientific Research Applications
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Aristolochic acid: Shares a similar naphtho[2,1-g][1,3]benzodioxole core structure but differs in functional groups.
Piperonylic acid: Contains a benzodioxole structure but lacks the nitro and methoxy groups.
Uniqueness
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67123-64-2 |
---|---|
Molecular Formula |
C50H31N3O20 |
Molecular Weight |
993.8 g/mol |
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/2C17H11NO7.C16H9NO6/c2*1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h2*2-6H,7H2,1H3,(H,19,20);1-6H,7H2,(H,18,19) |
InChI Key |
FGGYSLIDOXIJNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O.C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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